2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as an acetamide moiety attached to a methoxybenzyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. One possible route could include:
Chlorination of Thiophene: Thiophene can be chlorinated using reagents like sulfuryl chloride (SO2Cl2) to introduce a chlorine atom at the 5-position.
Sulfonylation: The chlorinated thiophene can then be reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acetamide Formation: The sulfonylated thiophene can be coupled with 3-methoxybenzylamine under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.
Substitution: The chlorine atom on the thiophene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-((5-bromothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide: Similar structure with a different position of the methoxy group on the benzyl ring.
Uniqueness
The uniqueness of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-3-10(7-11)8-16-13(17)9-22(18,19)14-6-5-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDPVUWKYLPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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